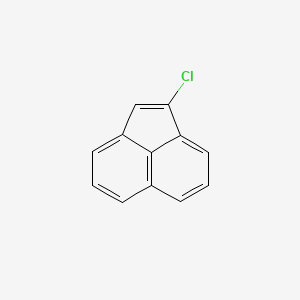

1-Chloroacenaphthylene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65726-91-2 |

|---|---|

Molecular Formula |

C12H7Cl |

Molecular Weight |

186.63 g/mol |

IUPAC Name |

1-chloroacenaphthylene |

InChI |

InChI=1S/C12H7Cl/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-7H |

InChI Key |

IUOZUYUGGOKLEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C3=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for 1 Chloroacenaphthylene

Direct Halogenation Approaches to the Acenaphthylene (B141429) Core

Direct halogenation methods introduce a chlorine atom onto the fundamental acenaphthene (B1664957) or acenaphthylene structure. These approaches include photochemical reactions that target the benzylic positions of an acenaphthene precursor and electrophilic substitution reactions on the aromatic system.

Photochemical Chlorination of Acenaphthene Precursors

Photochemical methods offer a route to functionalize the C1 and C2 positions of the five-membered ring in acenaphthene. The reaction of acenaphthene with chlorinating agents such as N-chlorosuccinimide (NCS) under photochemical conditions can initiate a free-radical substitution at the benzylic positions. bac-lac.gc.ca While specific studies on acenaphthene are documented, the general mechanism for such reactions is well-established for benzylic C-H bonds. organic-chemistry.org

The process is typically initiated by a photocatalyst under visible light irradiation, which activates the chlorinating agent. organic-chemistry.org This leads to the formation of a chlorine radical, which then abstracts a hydrogen atom from a benzylic position (C1 or C2) of acenaphthene to form a resonance-stabilized acenaphthenyl radical. This radical then reacts with another molecule of the chlorinating agent to yield a chloroacenaphthene product and propagate the radical chain. The formation of 1-chloroacenaphthene would require a subsequent elimination step (dehydrochlorination) from an intermediate such as 1,2-dichloroacenaphthene, which could potentially form under these conditions.

Electrophilic Aromatic Substitution Pathways for Acenaphthylene Systems

Electrophilic aromatic substitution (EAS) is a fundamental method for the halogenation of aromatic compounds. In the context of the acenaphthene core, chlorination typically occurs on the aromatic naphthalene (B1677914) rings rather than the five-membered ring. Sulfuryl chloride (SO₂Cl₂) is a common reagent for such transformations, often in the presence of a catalyst. acs.orguliege.benih.govresearchgate.net

Studies on the chlorination of substituted acenaphthenes have shown that the reaction of 5-chloroacenaphthene (B144682) with sulfuryl chloride and an aluminum chloride catalyst can produce 5,6-dichloroacenaphthene (B144690) in high yields. acs.org The reaction involves the electrophilic attack of a polarized sulfuryl chloride molecule or a related chlorinated species on the electron-rich aromatic ring. The choice of catalyst and solvent can significantly influence the reaction's selectivity and efficiency. uliege.benih.gov For instance, zeolites have been demonstrated to catalyze the chlorination of aromatics with sulfuryl chloride, with the specific type of zeolite directing the selectivity towards either ring or side-chain chlorination. uliege.be While this method primarily yields substitution on the six-membered rings, it represents a key strategy for introducing chlorine onto the acenaphthene framework. Direct electrophilic chlorination of acenaphthylene itself with reagents like molecular chlorine tends to result in addition across the double bond, forming dihaloacenaphthenes. bac-lac.gc.ca

| Reagent System | Substrate | Product | Yield | Catalyst | Reference |

| SO₂Cl₂ | 5-Chloroacenaphthene | 5,6-Dichloroacenaphthene | 75-78% | AlCl₃ | acs.org |

| SO₂Cl₂ | 5-Chloroacenaphthene | 5,6-Dichloroacenaphthene | 58% | Iodine | acs.org |

| Cl₂ | 5-Chloroacenaphthene | 5,6-Dichloroacenaphthene | 52.6% | Zinc Powder | acs.org |

Indirect Synthetic Routes via Functionalized Acenaphthene/Acenaphthylene Intermediates

Indirect methods rely on the synthesis of acenaphthene or acenaphthylene derivatives that are subsequently converted into the target 1-chloroacenaphthylene. These multi-step strategies often provide better control over the regioselectivity of the final product.

Conversion from Acenaphthylene Chlorohydrins

A proposed pathway to this compound involves the formation and subsequent transformation of an acenaphthylene chlorohydrin intermediate. bac-lac.gc.ca The synthesis begins with the preparation of the chlorohydrin from acenaphthylene. This is typically achieved through the reaction of the alkene double bond with hypochlorous acid (HOCl), which can be generated in situ.

Once the acenaphthylene chlorohydrin (1-chloro-2-hydroxyacenaphthene) is formed, it can be converted to this compound through an elimination reaction. This dehydration step, involving the removal of a molecule of water, can be promoted by either acid or base catalysis to generate the double bond in the five-membered ring, yielding the final product.

Derivations from Dihaloacenaphthene Isomers

A well-documented route to this compound is through the dehydrochlorination of a 1,2-dihaloacenaphthene precursor. tdl.org This method involves an initial addition of a halogen across the double bond of acenaphthylene, followed by an elimination reaction.

The synthesis starts with the chlorination of acenaphthylene in a solvent like ether, which yields 1,2-dichloroacenaphthene. bac-lac.gc.ca This vicinal dihalide can exist as cis and trans isomers. The subsequent step is a base-promoted elimination of one equivalent of hydrogen chloride (HCl). tdl.org Various bases can be employed for this dehydrochlorination reaction, with the choice of base and reaction conditions influencing the rate and yield of the formation of this compound. This elimination reaction is a standard method for creating unsaturation in organic molecules.

| Starting Material | Intermediate | Reagent for Elimination | Product | Reference |

| Acenaphthylene | trans-1,2-Dichloroacenaphthene | Base | This compound | tdl.org |

Synthesis from Acenaphthenol Derivatives

An effective and direct synthesis of 1-chloroacenaphthene involves the chemical modification of 1-acenaphthenol (B129857). google.comumanitoba.ca In this approach, the hydroxyl group of 1-acenaphthenol is replaced by a chlorine atom through a nucleophilic substitution reaction.

Common reagents for this transformation include thionyl chloride (SOCl₂) and phosphorus halides like phosphorus trichloride (B1173362) (PCl₃). google.comumanitoba.caarchive.org The reaction of 1-acenaphthenol with thionyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, provides a clean conversion to 1-chloroacenaphthene. google.com This product can then potentially undergo elimination to yield this compound, although the direct conversion to 1-chloroacenaphthene is the primary transformation. It is also documented that 1-chloroacenaphthene itself can be prepared directly by treating acenaphthenol with phosphorus trichloride. umanitoba.ca

Elucidation of Reaction Mechanisms and Comprehensive Reactivity Profiles of 1 Chloroacenaphthylene

Mechanistic Studies of Substitution Reactions Involving the Carbon-Chlorine Bond

The C-Cl bond in 1-chloroacenaphthylene is situated on an sp²-hybridized carbon, analogous to a vinylic halide. This configuration significantly influences its susceptibility to nucleophilic substitution, which generally proceeds through mechanisms distinct from those of typical alkyl halides.

Unimolecular Nucleophilic Substitution (SN1) Pathways and Kinetic Investigations

Unimolecular nucleophilic substitution (SN1) reactions are characterized by a multi-step mechanism where the rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. youtube.com For this compound, this pathway would involve the slow heterolytic cleavage of the C-Cl bond to generate a vinyl cation intermediate.

Mechanism: The SN1 mechanism for this compound in a protic solvent (solvolysis) can be depicted as follows:

Ionization: The C-Cl bond breaks, with the chlorine atom departing as a chloride ion (Cl⁻). This is the slow, rate-determining step and results in the formation of an acenaphthylen-1-yl cation. This vinyl cation is sp-hybridized at C1 and possesses a linear geometry at that center.

Nucleophilic Attack: A solvent molecule (e.g., H₂O, ROH) acts as a nucleophile and attacks the electrophilic carbocation.

Deprotonation: A final rapid proton transfer step from the attacking nucleophile to a solvent molecule yields the final substitution product.

The rate of an SN1 reaction is dependent solely on the concentration of the substrate, following a first-order rate law: Rate = k[this compound]. lumenlearning.com The reaction rate is independent of the nucleophile's concentration because the nucleophile only participates after the rate-limiting step. khanacademy.org

Kinetic Investigations: While specific kinetic data for the solvolysis of this compound are not extensively documented, the reaction's feasibility can be inferred from general principles. The stability of the carbocation intermediate is the most critical factor governing the SN1 rate. The acenaphthylen-1-yl cation is expected to be stabilized by the adjacent aromatic system through resonance, which delocalizes the positive charge. However, vinyl cations are generally less stable than their alkyl counterparts, suggesting that forcing conditions (e.g., polar protic solvents, elevated temperatures) would be necessary to promote the SN1 pathway. youtube.comlibretexts.org

| Table 1: Factors Influencing SN1 Reactivity of this compound | |

|---|---|

| Factor | Predicted Effect on Reaction Rate |

| Substrate Structure | Vinyl halide nature of the C-Cl bond is inherently unreactive. However, the polycyclic aromatic system provides resonance stabilization to the vinyl cation intermediate, making the pathway more accessible than for simple vinyl halides. |

| Solvent Polarity | Increasing solvent polarity (e.g., moving from ethanol to water) stabilizes the charged transition state and the carbocation intermediate, thus accelerating the rate of reaction. libretexts.org |

| Leaving Group Ability | Chloride (Cl⁻) is a good leaving group. Replacing it with a better leaving group (e.g., bromide, iodide, or tosylate) would increase the reaction rate. |

| Nucleophile Strength | The rate is independent of the nucleophile's strength or concentration. khanacademy.org |

Electron Transfer Initiated Reactions and Reductive Pathways

The C-Cl bond in this compound can be cleaved via reductive pathways initiated by electron transfer. These reactions are fundamentally different from nucleophilic substitutions as they involve the addition of one or more electrons to the substrate, typically from a metal reductant or an electrode surface. nih.govresearchgate.net

Mechanism: The generally accepted mechanism for the reductive dehalogenation of a chlorinated alkene involves the following steps:

Electron Transfer: A single electron is transferred from the reducing agent to the lowest unoccupied molecular orbital (LUMO) of this compound. This forms a radical anion intermediate.

Fragmentation: The radical anion is unstable and rapidly undergoes fragmentation, cleaving the weak C-Cl bond to produce an acenaphthylenyl radical and a chloride ion.

Further Reduction/Abstraction: The resulting vinyl radical can then be reduced by a second electron transfer to form an acenaphthylenyl anion, which is subsequently protonated by a proton source (like the solvent) to yield acenaphthylene (B141429). Alternatively, the radical can abstract a hydrogen atom from the solvent or another hydrogen donor. nih.gov

Electrochemical studies on halogenated alkenes show that degradation rates are correlated with molecular descriptors associated with outer-sphere one-electron transfer. nih.gov

Base-Promoted Elimination Reactions and Stereochemical Outcomes

Treatment of this compound with a strong base can potentially lead to a dehydrochlorination reaction, a type of β-elimination. libretexts.org In this case, the elimination would involve the C1-chloro and the C2-hydrogen atoms, leading to the formation of a highly reactive aryne intermediate known as acenaphthyne.

Mechanism (E2-like): This reaction would likely proceed through a concerted E2 mechanism, where the base removes the proton from C2 simultaneously with the departure of the chloride ion from C1. dalalinstitute.com

Proton Abstraction: A strong base (e.g., sodium amide, NaNH₂) attacks the hydrogen atom at the C2 position.

Pi Bond Formation and Leaving Group Departure: As the C-H bond breaks, the electrons from this bond move to form a triple bond between C1 and C2, concurrently expelling the chloride ion.

This process requires a specific spatial arrangement of the hydrogen and the leaving group. While anti-periplanar geometry is strongly preferred in E2 reactions of alkyl halides, the rigid, planar structure of the acenaphthylene ring system imposes a syn-periplanar arrangement on the C2-H and C1-Cl bonds. dalalinstitute.com This geometric constraint makes the concerted elimination more difficult than in flexible acyclic systems, often requiring exceptionally strong bases and high temperatures.

Stereochemical Outcomes: The concept of stereochemistry in the product is not applicable here as the product, acenaphthyne, is a planar, achiral molecule. The key mechanistic consideration is the required geometry of the transition state. The enforced syn-periplanar relationship between the departing groups is a significant barrier to the reaction.

Addition Reactions to the Acenaphthylene Unsaturated Bridge

The C1=C2 double bond of this compound is electron-rich and can participate in various addition reactions. The presence of the chlorine atom, however, modifies the electron density and steric environment of this bond compared to the parent acenaphthylene.

Cycloaddition Reaction Pathways

Cycloaddition reactions involve the concerted formation of a cyclic molecule from two unsaturated reactants. pressbooks.pub The double bond of this compound can act as the 2π-electron component (a dienophile) in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. wikipedia.orgwvu.edu

Mechanism: In a Diels-Alder reaction, this compound would react with a conjugated diene. The reaction proceeds through a single, cyclic transition state where two new sigma bonds are formed simultaneously. masterorganicchemistry.com The reactivity of this compound as a dienophile is influenced by the electronic properties of the chlorine substituent. The chlorine atom is electron-withdrawing through its inductive effect, which lowers the energy of the LUMO of the C1=C2 bond. A lower LUMO energy generally enhances the reactivity of a dienophile toward a typical electron-rich diene. libretexts.org

| Table 2: Predicted Reactivity in [4+2] Cycloaddition | |

|---|---|

| Reactant | Role |

| This compound | Dienophile (2π system) |

| Conjugated Diene (e.g., 1,3-Butadiene) | Diene (4π system) |

| Electronic Effect | Predicted Outcome |

| The electron-withdrawing Cl group lowers the LUMO energy of the dienophile. | Reaction rate is expected to be faster compared to unsubstituted acenaphthylene when reacting with an electron-rich diene. libretexts.org |

Hydrohalogenation and Related Addition Processes

Hydrohalogenation is the electrophilic addition of a hydrogen halide (HX) across the C1=C2 double bond of this compound. wikipedia.org This reaction typically proceeds via a two-step mechanism involving a carbocation intermediate. libretexts.org

Mechanism:

Protonation: The π electrons of the double bond attack the electrophilic proton of the hydrogen halide (e.g., HBr). This can lead to two possible carbocation intermediates, with the positive charge at C1 or C2.

Nucleophilic Attack: The halide anion (Br⁻) then acts as a nucleophile and attacks the carbocation to form the final dihalogenated product.

The regioselectivity of the addition is determined by the relative stability of the two possible carbocation intermediates, following Markovnikov's rule. masterorganicchemistry.com The stability is influenced by the electronic effects of both the existing chlorine atom and the fused aromatic rings.

Carbocation at C2: A positive charge at C2 would be adjacent to the chlorine-bearing C1 carbon. The electron-withdrawing inductive effect of chlorine would destabilize this carbocation.

Carbocation at C1: A positive charge at C1 would be an α-chloro carbocation. While halogens are inductively withdrawing, they can also donate a lone pair of electrons through resonance, which can stabilize an adjacent carbocation.

Given these competing effects, predicting the major product without experimental data is complex. However, the powerful destabilizing inductive effect of chlorine often dominates, suggesting that protonation would preferentially occur at C1 to form the more stable carbocation at C2, leading to the anti-Markovnikov product. Yet, resonance stabilization from the chlorine could favor the formation of the carbocation at C1, resulting in the Markovnikov product. The actual outcome would depend on the specific reaction conditions.

Photochemical Transformations and Photo-induced Reactivity

The absorption of light energy can induce significant chemical changes in this compound, leading to the formation of new molecular architectures. These photochemical transformations are of fundamental interest and hold potential for applications in photochemistry and materials science.

Solid-State Photodimerization Processes in Related Chloroanthracenes

While specific studies on the solid-state photodimerization of this compound are not extensively documented, valuable insights can be drawn from the well-studied photodimerization of related chloroanthracenes. The solid-state [4+4] photodimerization of 1-chloroanthracene, for instance, yields the trans-bi(1-chloro-9,10-dihydro-9,10-anthracenediyl) photodimer. The stereochemical outcome of such reactions is dictated by the crystal packing of the monomeric units. The mutual orientation of neighboring molecules in the crystal lattice determines the structure of the resulting photodimer. Factors such as temperature, pressure, and the wavelength of the UV light can influence the reaction's probability and, in some cases, the product's structure.

In a more general context, the photodimerization of acenaphthylene derivatives is known to be influenced by the nature of the substituent at the 1-position. For instance, UV irradiation of 1-substituted acenaphthylenes (bearing cyano, carboxyl, or anhydride functionalities) in solution predominantly leads to head-to-tail cis-photocyclization. rsc.org Notably, the presence of a heavy atom, such as a halogen, can favor the formation of the head-to-head trans-photodimer, as observed in the case of 1-cyanoacenaphthylene. rsc.org This "heavy atom effect" can influence the spin-orbit coupling and intersystem crossing rates, thereby altering the reaction pathway and the stereoselectivity of the photodimerization.

The photodimerization of the parent acenaphthylene molecule has been shown to be highly dependent on the reaction conditions. In the solid state or in aqueous media where it is aggregated, acenaphthylene exists as noncovalently bound syn- and anti-supramolecular conformers, leading to the selective formation of the anti-dimer through a covalently bonded excimer. nih.govrsc.org Conversely, photomechanochemical conditions can favor the formation of the syn-dimer. nih.govrsc.org

Photoirradiation-Induced Reactivity Studies in Halogenated PAHs

The photoirradiation of halogenated PAHs with ultraviolet (UV) light can induce a range of chemical reactions beyond dimerization. A significant area of study involves their potential to generate reactive oxygen species (ROS) and induce oxidative damage. While specific data for this compound is limited, studies on other halogenated PAHs have shown that upon UVA irradiation, these compounds can induce lipid peroxidation. This process is initiated by the photo-excited halo-PAH, which can then react with molecular oxygen to produce ROS. These reactive species can subsequently attack lipids, leading to a chain reaction of lipid peroxidation.

The efficiency of photo-induced lipid peroxidation can vary depending on the specific structure of the halogenated PAH. This highlights the importance of the position and nature of the halogen substituent on the aromatic core in determining the photochemical reactivity of these compounds.

Transition Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of aryl halides, and this compound is a potential substrate for a variety of such transformations. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted acenaphthylene derivatives with tailored electronic and photophysical properties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck-type reactions)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis. The Heck reaction, which involves the coupling of an aryl or vinyl halide with an alkene, is a prime example. wikipedia.orgorganic-chemistry.org In the context of this compound, a Heck-type reaction would involve its coupling with an alkene in the presence of a palladium catalyst and a base to form a 1-alkenylacenaphthylene derivative.

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. wikipedia.org The efficiency and selectivity of the Heck reaction can be influenced by various factors, including the choice of palladium precursor, ligands, base, and solvent.

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a powerful and often more sustainable alternative to palladium catalysis for a variety of cross-coupling and functionalization reactions. nih.govnih.govdiaogroup.orgdigitellinc.com Nickel catalysts are known to be effective in activating otherwise unreactive C-Cl bonds and can participate in unique reaction pathways, including those involving radical intermediates. nih.govnih.gov

The distinct properties of nickel, such as its smaller atomic radius and different redox potentials compared to palladium, enable it to mediate transformations that are challenging for its heavier congener. nih.govnih.gov Nickel-catalyzed reactions often proceed through different mechanistic manifolds, including Ni(0)/Ni(II) and Ni(I)/Ni(III) catalytic cycles, which can lead to different reactivity and selectivity profiles. nih.govnih.gov

Although specific studies detailing nickel-catalyzed transformations of this compound are scarce, the broader field of nickel catalysis suggests its potential for the functionalization of this molecule. Reactions such as nickel-catalyzed cross-coupling with organometallic reagents (e.g., Grignard reagents, organozinc reagents) or nickel-catalyzed amination and etherification reactions could potentially be applied to this compound to introduce a diverse range of functional groups.

Radical-Mediated Reaction Pathways

Radical reactions offer a complementary approach to ionic and transition metal-catalyzed reactions for the functionalization of organic molecules. These reactions involve highly reactive radical intermediates and can proceed through chain mechanisms, often initiated by light, heat, or a radical initiator.

The chlorine atom in this compound can potentially participate in radical reactions. For instance, homolytic cleavage of the C-Cl bond, although energetically demanding, could generate an acenaphthylenyl radical. More commonly, radical reactions at the acenaphthylene core could be initiated by the addition of a radical species to the double bond of the five-membered ring.

Reactions with Atmospheric Radicals (e.g., Cl atoms, NO₃ radicals)

Current scientific literature accessible through targeted searches does not provide specific experimental or theoretical data on the reaction mechanisms of this compound with atmospheric radicals such as chlorine atoms (Cl) and nitrate (B79036) radicals (NO₃). While the reactions of parent polycyclic aromatic hydrocarbons (PAHs) with these radicals are a subject of atmospheric chemistry research, specific studies detailing the pathways, intermediate products, and reaction kinetics for this compound are not presently available.

Mechanistic Interrogation of Radical Intermediates

Consistent with the lack of data on its reactions with atmospheric radicals, there is no specific information available regarding the mechanistic interrogation of radical intermediates formed from this compound in such reactions. The study of radical intermediates is crucial for understanding reaction pathways, but this area remains uninvestigated for this particular compound.

Kinetic and Thermodynamic Characterization of Reaction Pathways

While specific kinetic data for the atmospheric reactions of this compound are unavailable, significant research has been conducted on the thermodynamic properties of this and related compounds through computational chemistry. These thermodynamic parameters are fundamental to understanding the stability and reactivity of the molecule. rsc.org

Determination of Reaction Rate Constants and Activation Parameters

No specific reaction rate constants or activation parameters for the reaction of this compound with atmospheric radicals have been determined in the available literature. However, thermodynamic properties such as bond dissociation energies and enthalpies of formation can be correlated with reaction barrier heights, providing a method to estimate activation energies in the absence of direct experimental or theoretical calculations. rsc.orgsemanticscholar.org

Enthalpies of Formation and Bond Dissociation Energies in Halogenated Acenaphthylenes

The thermodynamic properties of halogenated PAHs, including this compound, have been the subject of advanced computational studies. rsc.org These investigations are crucial for understanding the formation mechanisms and reactivity of these compounds. rsc.org

Enthalpies of Formation (ΔfH₂₉₈): The standard enthalpy of formation is a key measure of a molecule's stability. Benchmark calculations have been performed for halogenated acenaphthylene molecules to determine these values. nih.gov High-level composite model chemistry methods and density functional theory (DFT) are employed to predict thermodynamic properties with high accuracy. rsc.org For instance, the G4 method is considered one of the most accurate, while the ωB97X-D/cc-pVTZ level of theory has been shown to exhibit the best performance in predicting enthalpies of formation for these systems. semanticscholar.orgnih.govrsc.org The enthalpies of formation for halogenated acenaphthylene molecules are noted to be larger than those for the corresponding halogenated acenaphthene (B1664957) molecules. nih.gov

Bond Dissociation Energies (BDEs): The Carbon-Chlorine (C–Cl) bond dissociation energy is a critical parameter for predicting the chemical behavior of this compound, particularly in thermal or photochemical processes. Computational studies have systematically analyzed the BDEs in chlorinated PAHs. rsc.orgnih.gov

For this compound, the C–Cl bond is reported to be slightly stronger compared to many other chloro-PAHs. semanticscholar.orgrsc.org This increased stability is attributed to the conjugative effect between the C=C double bond of the acenaphthylene ring system and the naphthyl ring. rsc.orgsemanticscholar.orgrsc.org Among various computational methods, the ωB97X-D functional combined with the 6-311++G(d,p) basis set has demonstrated the best performance for calculating BDEs in these compounds. semanticscholar.orgnih.govrsc.org The G4 composite method also provides highly accurate predictions. rsc.orgrsc.org

The table below summarizes the computational methods used to study the thermodynamic properties of halogenated acenaphthylenes.

| Thermodynamic Property | Recommended Computational Method(s) | Key Findings for this compound |

| Enthalpy of Formation | G4, ωB97X-D/cc-pVTZ | Values are larger than for corresponding saturated systems (acenaphthenes). nih.gov |

| Bond Dissociation Energy (C-Cl) | G4, ωB97X-D/6-311++G(d,p) | BDE is slightly larger than in other chloro-PAHs due to conjugative stabilization. rsc.orgsemanticscholar.orgrsc.org |

Theoretical and Computational Chemistry Investigations of 1 Chloroacenaphthylene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electronic structure, stability, and energy.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. bris.ac.ukiastate.edu For a molecule such as 1-chloroacenaphthylene, DFT calculations would be employed to optimize its three-dimensional geometry, calculate its total energy, and determine properties like the distribution of electron density and molecular orbital energies (e.g., HOMO and LUMO). These calculations are crucial for understanding the molecule's stability and fundamental electronic characteristics. iastate.eduresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. bris.ac.ukresearchgate.net It is a powerful tool for predicting electronic absorption spectra (UV-Vis spectra). researchgate.net For this compound, TD-DFT would be used to calculate the energies of its electronic transitions, which correspond to the absorption of light, providing theoretical insight into its color and photophysical behavior. researchgate.net

High-Level Composite Model Chemistry Methods (e.g., G4)

High-level composite methods, such as the Gaussian-n (Gn) series, including G4 theory, are designed to achieve very high accuracy in calculating thermochemical properties. researchgate.net These methods combine results from several different levels of theory and basis sets to extrapolate a highly accurate total energy. researchgate.net The G4(MP2) method, for instance, is known for its reliable prediction of isomerization energies in conjugated and aromatic systems. researchgate.net If applied to this compound, G4 methods could provide a benchmark-quality calculation of its enthalpy of formation, atomization energy, and other energetic properties with an accuracy often approaching experimental measurements (typically within 1 kcal/mol). researchgate.net

Electron Affinities and Reduction Potentials

Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule in the gaseous state to form a negative ion. wikipedia.orgchemguide.co.uknih.gov It is a key indicator of a substance's ability to act as an electron acceptor. wikipedia.org Computationally, the electron affinity of this compound could be calculated by taking the energy difference between the optimized neutral molecule and its corresponding anion. researchgate.net

The reduction potential measures the tendency of a chemical species to acquire electrons and thereby be reduced. While standard reduction potentials are experimental values, computational chemistry can be used to estimate them. libretexts.org Theoretical calculations of electron affinities can be correlated with experimental reduction potentials, often through calibration with known compounds, to predict the electrochemical behavior of new or unmeasured substances like this compound. researchgate.net

Analysis of Potential Energy Surfaces and Transition State Structures

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. libretexts.orgyoutube.comyoutube.com For a chemical reaction, the PES is a landscape of valleys (representing stable reactants and products) and mountain passes (representing transition states). libretexts.orgwayne.edu Computational methods are used to map out the PES for reactions involving this compound, such as substitution or addition reactions.

A transition state is the highest energy point along the lowest energy path from reactants to products, corresponding to a first-order saddle point on the PES. wayne.eduucsb.edu Locating the precise geometry and energy of a transition state is critical for understanding reaction mechanisms and calculating reaction rates. ucsb.eduarxiv.org Algorithms like the synchronous transit-guided quasi-Newton (QST2) method or more advanced techniques can be used to find the transition state structure for a given reaction of this compound. ucsb.eduyoutube.com Frequency calculations are then performed to verify the transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.eduyoutube.com

Prediction of Spectroscopic Properties and Reactivity Parameters from First Principles

Ab initio (from first principles) computational methods allow for the prediction of various spectroscopic properties without prior experimental data. As mentioned, TD-DFT is a primary tool for calculating UV-Vis absorption spectra. researchgate.net Furthermore, the vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to atomic positions. These calculated frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule, aiding in its experimental identification and structural characterization. rsc.org

Global reactivity parameters, which help predict the chemical behavior of a molecule, can also be derived from DFT calculations. researchgate.net Key parameters include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Global Electrophilicity Index (ω): An indicator of a species' ability to act as an electrophile.

These parameters for this compound would provide a quantitative framework for understanding its reactivity in various chemical environments. researchgate.net

Solvent Effects and Intermolecular Interactions in Computational Models

Chemical reactions and properties are often significantly influenced by the surrounding environment, particularly when in solution. dntb.gov.ua Computational models can account for these effects in two primary ways: explicitly, by including individual solvent molecules, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. faccts.defaccts.de

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient methods for studying the behavior of this compound in different solvents. faccts.defaccts.deunl.edu These models create a cavity around the solute molecule and calculate the electrostatic interaction between the solute and the polarized solvent continuum, allowing for the prediction of how properties like reaction barriers and absorption spectra might change from the gas phase to a solution. unl.edu

The study of intermolecular interactions, such as hydrogen bonding or van der Waals forces, is crucial for understanding how this compound might interact with other molecules, such as in a biological system or during self-assembly. mdpi.comnih.gov Quantum mechanical methods like energy decomposition analysis (EDA) can be used to quantify the nature and strength of these non-covalent interactions, providing detailed insight into the forces that govern molecular recognition and complex formation. dntb.gov.uamdpi.com

Advanced Spectroscopic Characterization Methodologies for 1 Chloroacenaphthylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Chloroacenaphthylene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise determination of the chlorine substituent's position and its influence on the molecule's electronic structure.

In ¹H NMR, the protons on the acenaphthylene (B141429) core are expected to appear in the aromatic region (typically 7.0-8.0 ppm). The introduction of an electron-withdrawing chlorine atom at the C1 position would cause a downfield shift (deshielding) for adjacent protons due to its inductive effect. The spin-spin coupling patterns between neighboring protons would provide definitive evidence for their relative positions. oregonstate.edunetlify.apppressbooks.pub

In ¹³C NMR, the spectrum would show distinct signals for each unique carbon atom in the molecule. udel.edu The carbon atom directly bonded to the chlorine (C1) would experience a significant downfield shift. Other carbons in the ring system would also be affected, with their chemical shifts providing a detailed map of the electronic distribution across the molecule. weebly.com Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, though for this aromatic system, it would primarily distinguish the protonated carbons from the quaternary carbons. msu.edu Furthermore, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the complete bonding network of the molecule. core.ac.uk

For mechanistic studies, in-situ NMR can monitor the progress of reactions involving this compound, such as its synthesis or subsequent transformations. researchgate.net By tracking the disappearance of reactant signals and the appearance of product and intermediate signals over time, valuable kinetic and mechanistic data can be obtained.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on the known spectrum of acenaphthylene and typical substituent effects of chlorine.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1 | - | ~131.0 |

| C2 | ~7.10 | ~128.5 |

| C3 | ~7.80 | ~127.8 |

| C4 | ~7.55 | ~125.0 |

| C5 | ~7.65 | ~127.5 |

| C6 | ~7.50 | ~122.0 |

| C7 | ~7.60 | ~123.0 |

| C8 | ~7.90 | ~129.0 |

| C8a | - | ~130.0 |

| C2a | - | ~140.0 |

| C5a | - | ~127.0 |

| C8b | - | ~139.0 |

Mass Spectrometry (MS) for Molecular Identification and Reaction Intermediate Analysis

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to deduce its structure through fragmentation analysis. In electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular formula. uni-saarland.de

A key feature in the mass spectrum of this compound would be the isotopic pattern of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺˙) and another, two mass units higher, for the molecule containing ³⁷Cl ([M+2]⁺˙), with a characteristic intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom.

The fragmentation pattern provides structural information. Common fragmentation pathways for chlorinated aromatic compounds include the loss of a chlorine radical (M-Cl)⁺ and the elimination of a neutral HCl molecule (M-HCl)⁺˙. libretexts.orgwhitman.edu The stability of the acenaphthylene ring system means the molecular ion peak is expected to be quite prominent.

Table 2: Expected Key Ions in the Mass Spectrum of this compound Molecular Formula: C₁₂H₇Cl, Molecular Weight: 186.64 g/mol (using ³⁵Cl)

| Ion | Description | Expected m/z | Notes |

| [C₁₂H₇³⁵Cl]⁺˙ | Molecular Ion (M⁺˙) | 186 | Base peak or high intensity. |

| [C₁₂H₇³⁷Cl]⁺˙ | Isotopic Molecular Ion ([M+2]⁺˙) | 188 | Intensity is ~33% of the M⁺˙ peak. |

| [C₁₂H₇]⁺ | Loss of Chlorine radical | 151 | Fragment resulting from C-Cl bond cleavage. |

| [C₁₂H₆]⁺˙ | Loss of HCl | 150 | Fragment resulting from rearrangement and elimination. |

In the context of mechanistic studies, MS, particularly with soft ionization techniques like Electrospray Ionization (ESI) or Desorption Electrospray Ionization (DESI), is exceptionally powerful for detecting and identifying transient reaction intermediates. nih.govrsc.orgresearchgate.net By analyzing a reaction mixture directly, charged intermediates involved in the synthesis or catalytic conversion of this compound can be captured and characterized, providing direct insight into the reaction pathway. ru.nl

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and the molecular fingerprint of this compound. These methods probe the vibrational modes of the molecule's bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. scispace.com These include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the polycyclic aromatic core.

C-H out-of-plane bending: Strong bands in the 700-900 cm⁻¹ region, which are sensitive to the substitution pattern on the aromatic ring.

Aryl-Cl stretching: A strong absorption band typically found in the 1000-1100 cm⁻¹ range, confirming the presence of the chlorine substituent.

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR. Aromatic C=C stretching vibrations are often strong in Raman spectra. The technique is particularly useful for studying the skeletal vibrations of the polycyclic system.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | IR, Raman | 3050 - 3150 |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |

| Aryl-Cl Stretch | IR | 1000 - 1100 |

| C-H Out-of-Plane Bend | IR | 700 - 900 |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, investigates the electronic transitions within the molecule. The extensive π-conjugated system of the acenaphthylene core gives rise to strong absorption in the ultraviolet region. libretexts.orgmdpi.com The parent acenaphthylene molecule exhibits characteristic absorption bands corresponding to π-π* transitions. scispace.com

The addition of a chlorine atom, which has lone pairs of electrons, acts as an auxochrome. This is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent acenaphthylene due to the extension of the conjugated system through resonance. The fine vibrational structure often seen in the spectra of PAHs provides a detailed electronic fingerprint. researchgate.netresearchgate.net

While the parent compound acenaphthylene is noted for being non-fluorescent, many other PAHs and their derivatives are highly fluorescent. wikipedia.orgatamanchemicals.com Fluorescence spectroscopy is an extremely sensitive technique for detecting trace amounts of fluorescent compounds. researchgate.net Should this compound exhibit fluorescence, its emission spectrum would be characteristic of its electronic structure, and the technique could be used for its highly sensitive detection.

For analyzing this compound within complex mixtures, such as environmental samples or reaction products, synchronous fluorescence spectrometry (SFS) is a powerful technique. mdpi.comnih.gov SFS simplifies complex emission spectra by simultaneously scanning both the excitation and emission monochromators while maintaining a constant wavelength interval (Δλ). tandfonline.com This approach results in narrowed spectral bands, reducing spectral overlap between different components in a mixture. ut.ac.iredpsciences.org

By carefully selecting the optimal Δλ value, the fluorescence signal of this compound could be selectively enhanced, allowing for its identification and quantification even in the presence of other interfering PAHs. scientific.netulpgc.es Derivative techniques can be further applied to the synchronous spectra to resolve closely overlapping peaks and improve selectivity. escholarship.orgnih.gov

X-ray Diffraction (XRD) for Single-Crystal and Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides exact atomic coordinates, from which it is possible to calculate accurate bond lengths, bond angles, and torsional angles.

For the acenaphthylene core, XRD would confirm the planarity of the fused ring system. researchgate.net The data would reveal the precise C-Cl bond length and show how the substituent influences the geometry of the aromatic ring. Furthermore, XRD analysis elucidates the crystal packing arrangement, showing the intermolecular interactions (such as π-π stacking or halogen bonding) that govern the solid-state structure. This information is crucial for understanding the material's physical properties.

Advanced In Situ Spectroscopic Techniques for Mechanistic Elucidation in Catalysis and Reactions

To gain a deeper understanding of the reaction mechanisms involving this compound, advanced in situ spectroscopic techniques are employed. These methods monitor the reaction as it happens, providing real-time data on the concentration of reactants, products, and short-lived intermediates.

Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can track changes in vibrational modes, while in situ Raman and UV-Vis spectroscopy can monitor changes in molecular structure and electronic states, respectively. scispace.com When coupled with kinetic modeling, these in situ methods allow for the proposal and validation of detailed reaction mechanisms, such as those in catalytic hydrogenation, oxidation, or substitution reactions involving the this compound molecule. nih.govrsc.org

Environmental Chemistry: Fate and Degradation Mechanisms of 1 Chloroacenaphthylene

Atmospheric Transformation Pathways

Once released into the atmosphere, 1-chloroacenaphthylene is subject to several transformation processes that dictate its atmospheric lifetime and the formation of secondary pollutants. These pathways primarily involve gas-phase reactions with photochemically generated radicals and direct degradation by solar radiation.

The dominant removal process for many organic compounds in the troposphere is reaction with the hydroxyl (OH) radical during the daytime. For the parent compound, acenaphthylene (B141429), the reaction with OH radicals is rapid. nih.gov The rate constant for the gas-phase reaction of acenaphthylene with the OH radical has been measured at 296 K to be (12.4 +/- 0.7) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov This rapid reaction rate suggests a short atmospheric lifetime for acenaphthylene, on the order of a few hours.

For this compound, the reaction is also expected to be primarily initiated by the addition of the electrophilic OH radical to the electron-rich double bond in the five-membered ring. However, the presence of the electron-withdrawing chlorine atom on this double bond is expected to decrease the electron density, thereby reducing the rate of reaction compared to the parent compound. Consequently, the atmospheric lifetime of this compound with respect to OH radical reaction is likely to be longer than that of acenaphthylene.

During nighttime, reactions with the nitrate (B79036) radical (NO₃) can become a significant degradation pathway for unsaturated compounds. copernicus.org By analogy with acenaphthylene, this compound is expected to react with NO₃, likely leading to the formation of nitro and oxygenated derivatives. Reactions with chlorine (Cl) atoms can also occur, particularly in marine or coastal environments, but are generally considered a less significant sink compared to OH radicals on a global scale.

| Compound | k(OH) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Acenaphthylene | 1.24 x 10⁻¹⁰ | nih.gov |

| Acenaphthene (B1664957) | 8.0 x 10⁻¹¹ | nih.gov |

| Naphthalene (B1677914) | 2.16 x 10⁻¹¹ | |

| This compound | Expected to be < 1.24 x 10⁻¹⁰ (No experimental data available) |

Direct photolysis, the degradation of a molecule by the absorption of solar radiation, can be an important fate process for PAHs. tandfonline.com PAHs absorb light in the ultraviolet (UV) region of the solar spectrum, which can lead to their transformation. tandfonline.comnih.gov The photochemical degradation of chlorinated PAHs (ClPAHs) has been shown to proceed via first-order kinetics. nih.gov

The effect of chlorination on photolysis rates is variable. Studies on different ClPAHs have shown that chlorination can either increase or decrease the rate of photolytic degradation compared to the parent PAH. nih.gov For instance, the photolysis rates of chlorophenanthrenes were found to be higher than that of phenanthrene (B1679779), while other ClPAHs were more stable than their parent compounds. nih.gov Therefore, while this compound is expected to undergo photolysis, its degradation rate relative to acenaphthylene is uncertain without specific experimental data. The process may involve cleavage of the C-Cl bond or reactions of the photo-excited molecule with other atmospheric species like molecular oxygen. tandfonline.com

The atmospheric oxidation of acenaphthylene is known to produce a variety of oxygenated products. nih.govcopernicus.org The reaction with OH radicals or ozone proceeds through the cleavage of the five-membered ring. nih.gov Major identified products include a dialdehyde (B1249045) and, through further oxidation, naphthalene-1,8-dicarboxylic acid. nih.govnih.gov Acenaphthenequinone has also been identified as a degradation product. nih.gov

It is hypothesized that the degradation of this compound follows a similar mechanism, initiated by radical attack on the C1=C2 double bond. This would lead to the formation of chlorinated analogues of the products observed from acenaphthylene. These transformation products may partition between the gas and particle phases in the atmosphere.

| Precursor | Proposed Transformation Product | Formation Pathway |

|---|---|---|

| This compound | Chloro-naphthalene-1,8-dicarbaldehyde | OH/O₃ radical-initiated oxidation |

| Chloro-1,8-naphthalic anhydride | Further oxidation of the dicarbaldehyde | |

| Chloro-acenaphthenequinone | OH/O₃ radical-initiated oxidation |

Aqueous and Soil Phase Degradation Processes

In soil and water, the persistence of this compound is determined by its resistance to abiotic chemical reactions and its susceptibility to microbial degradation.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated organic compounds, this typically involves the replacement of a chlorine atom with a hydroxyl group. However, this compound possesses a chlorine atom attached to a carbon-carbon double bond, a structure known as a vinylic chloride.

Vinylic chlorides are known to be highly resistant to hydrolysis. askfilo.comquora.com This stability is attributed to the resonance between the lone pair electrons on the chlorine atom and the π-system of the double bond, which imparts a partial double-bond character to the C-Cl bond, making it stronger and shorter. quora.com Furthermore, the SN1 pathway for hydrolysis is unfavorable due to the high instability of the resulting vinyl cation. quora.comstackexchange.com Studies on vinyl chloride show that it is not expected to undergo hydrolysis in the environment, with estimated half-lives of many years. nih.gov Therefore, abiotic hydrolysis is not considered a significant degradation pathway for this compound under typical environmental pH and temperature conditions.

Microbial degradation is a key process in the environmental breakdown of many organic pollutants, including chlorinated hydrocarbons. nih.gov

Under aerobic conditions , microorganisms that degrade PAHs could potentially transform this compound. These microbes often initiate attack using dioxygenase enzymes to hydroxylate the aromatic rings. The presence of the chlorine atom may slow down this process, but co-metabolism is a possible route. nih.gov In co-metabolism, the compound is degraded by an enzyme or cofactor produced during the metabolism of another growth-supporting substrate, without providing energy or carbon to the microbe. nih.govnih.gov

Under anaerobic conditions , which are common in sediments and saturated soils, reductive dechlorination is a major degradation pathway for chlorinated organic compounds. researchgate.netresearchgate.net In this process, certain anaerobic bacteria use the chlorinated compound as a terminal electron acceptor in their respiration, removing a chlorine atom and replacing it with a hydrogen atom. nih.gov This would transform this compound into its parent compound, acenaphthylene. Acenaphthylene can then be further degraded by other members of the microbial community. Reductive dechlorination is a well-documented process for a wide range of chlorinated pollutants, including chlorinated ethenes and aromatic compounds. nih.govresearchgate.net

Inter-media Transport and Partitioning Mechanisms

The movement and distribution of this compound between air, water, soil, and sediment are dictated by its physical and chemical properties, primarily its volatility and its tendency to sorb to organic matter and solids.

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. The tendency of a chemical to volatilize from water is quantified by its Henry's Law constant (H). A higher H value indicates a greater tendency to partition into the air from water.

Volatilization from soil surfaces is a more complex process, influenced by the chemical's adsorption to soil particles, soil moisture content, temperature, and air movement. For compounds with strong adsorption tendencies, the rate of volatilization from soil is significantly attenuated. nih.gov

Estimated Physicochemical Properties Influencing Volatilization

| Property | Acenaphthylene (Parent Compound) | This compound (Estimated Effect of Chlorination) | Reference |

|---|---|---|---|

| Henry's Law Constant (atm·m³/mol) | 1.25 x 10⁻⁴ | Likely lower than acenaphthylene | nih.gov |

| Vapor Pressure (mm Hg) | 0.00668 | Likely lower than acenaphthylene | nih.gov |

| Water Solubility (mg/L) | 15 | Variable, but likely low | tpsgc-pwgsc.gc.ca |

Sorption is a key process that controls the mobility and bioavailability of hydrophobic organic compounds like this compound in the environment. It involves the partitioning of the chemical from the aqueous phase to solid phases such as soil organic matter and sediments. This partitioning is commonly described by the organic carbon-water (B12546825) partition coefficient (Koc). epa.gov A high Koc value indicates a strong tendency for the chemical to bind to organic matter, reducing its mobility in soil and its concentration in the water column. chemsafetypro.com

No experimental Koc value for this compound has been reported. However, it can be estimated from the octanol-water partition coefficient (Kow), which is a measure of a chemical's hydrophobicity. The log Kow for acenaphthylene is 3.93. nih.gov Chlorination of aromatic compounds generally increases their hydrophobicity and, consequently, their log Kow and log Koc values. For example, the log Koc for acenaphthylene is reported to be around 3.75. nih.gov It is expected that this compound would have a higher log Koc value, indicating strong adsorption to organic matter. This strong sorption would limit its leaching through the soil profile into groundwater and would lead to its accumulation in sediments in aquatic systems. The distribution coefficient (Kd), which describes partitioning to the bulk soil or sediment (including both mineral and organic fractions), is dependent on the organic carbon content of the solid matrix. epa.gov

Sorption-Related Properties

| Property | Acenaphthylene (Parent Compound) | This compound (Expected Trend) | Reference |

|---|---|---|---|

| Log Kow | 3.93 | Higher than acenaphthylene | nih.gov |

| Log Koc | 3.75 | Higher than acenaphthylene | nih.gov |

Modeling and Prediction of Environmental Fate

Environmental fate models are valuable tools for predicting the distribution, transport, and persistence of chemicals in the environment. rsc.orgresearchgate.net Multimedia fugacity models, for example, can simulate the fate of chemicals by considering partitioning between various environmental compartments (air, water, soil, sediment, biota) and degradation processes. rsc.org

To model the environmental fate of this compound, key input parameters are required, including its physical-chemical properties (e.g., molecular weight, water solubility, vapor pressure, log Kow, Henry's Law constant) and degradation rates in different media. As noted, much of this data is not experimentally available and would need to be estimated using QSARs or other predictive methods. osti.gov

Models like the Equilibrium Criterion (EQC) model or global models such as BETR-Global could be adapted to predict the environmental behavior of this compound. nih.gov These models would likely predict that, upon release into the environment, this compound would predominantly partition to soil and sediment due to its expected high Koc value. Its persistence would be determined by the rates of degradation processes such as hydrodechlorination in anaerobic environments. Atmospheric transport would be limited by its probable low volatility. Such modeling efforts are crucial for assessing the potential risks associated with chlorinated PAHs and for developing effective environmental management strategies. rsc.orgosti.govnih.gov

Synthetic Utility and Applications of 1 Chloroacenaphthylene in Advanced Organic Synthesis

1-Chloroacenaphthylene as a Versatile Synthetic Building Block

This compound serves as a highly adaptable intermediate in organic synthesis, primarily due to the reactivity of its carbon-chlorine bond located on the unique acenaphthylene (B141429) scaffold. This five-membered ring fused to a naphthalene (B1677914) system imparts distinct electronic and steric properties, making it a valuable precursor for a wide range of chemical transformations. Its utility is most prominent in the construction of complex molecular architectures, where the chlorine atom acts as a handle for introducing further complexity through carbon-carbon and carbon-heteroatom bond-forming reactions.

Precursor in Carbon-Carbon Bond Forming Reactions

The presence of the chloro substituent renders the C1 position of acenaphthylene electrophilic, making it an ideal substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the creation of new carbon-carbon bonds. illinois.eduresearchgate.net this compound can participate in several key coupling methodologies to append aryl, vinyl, alkynyl, and alkyl moieties to the acenaphthylene core.

Palladium-catalyzed reactions are particularly effective for this purpose. For instance, in the Suzuki-Miyaura coupling , this compound can be reacted with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. chemistry.coach Similarly, the Sonogashira reaction allows for the coupling of this compound with terminal alkynes, catalyzed by both palladium and copper complexes, yielding valuable alkynyl-substituted acenaphthylenes. chemistry.coach Other notable reactions include the Heck reaction for introducing vinyl groups and the Stille coupling with organostannanes.

Table 1: Key Carbon-Carbon Bond Forming Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Resulting Bond | Typical Catalyst |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Acenaphthylene-Aryl/Vinyl | Pd(PPh₃)₄, Pd(OAc)₂ |

| Sonogashira Coupling | R-C≡CH | Acenaphthylene-Alkynyl | PdCl₂(PPh₃)₂, CuI |

| Heck Coupling | Alkene (R-CH=CH₂) | Acenaphthylene-Vinyl | Pd(OAc)₂, P(o-tol)₃ |

| Stille Coupling | R-Sn(Bu)₃ | Acenaphthylene-Aryl/Vinyl | Pd(PPh₃)₄ |

Substrate for Heteroatom Functionalization

Beyond forming carbon-carbon bonds, this compound is an excellent substrate for introducing heteroatoms, thereby creating derivatives with altered electronic properties and functionalities. The carbon-chlorine bond can be replaced by bonds to nitrogen, oxygen, sulfur, or phosphorus through various nucleophilic substitution and catalyzed coupling reactions.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds. This reaction enables the synthesis of 1-aminoacenaphthylene derivatives by coupling this compound with primary or secondary amines. For the formation of carbon-oxygen and carbon-sulfur bonds, reactions analogous to the Ullmann condensation can be employed, where this compound is reacted with alcohols, phenols, or thiols, often in the presence of a copper catalyst. Furthermore, carbon-phosphorus bonds can be established through reactions with phosphines or phosphites, typically catalyzed by palladium or nickel complexes.

Table 2: Heteroatom Functionalization Reactions of this compound

| Reaction Type | Nucleophile/Reagent | Resulting Functional Group | Typical Catalyst |

| Buchwald-Hartwig Amination | R₂NH (Amine) | -NR₂ (Amino) | Palladium-based |

| Ullmann-type Condensation | R-OH (Alcohol/Phenol) | -OR (Ether/Aryloxy) | Copper-based |

| Ullmann-type Condensation | R-SH (Thiol) | -SR (Thioether) | Copper-based |

| C-P Coupling | R₂PH (Phosphine) | -PR₂ (Phosphino) | Palladium or Nickel-based |

Preparation of Functionalized Acenaphthylene Derivatives and Analogues

The strategic use of this compound facilitates the synthesis of a broad spectrum of acenaphthylene derivatives. beilstein-journals.org By leveraging the reactivity of the chloro group, chemists can systematically modify the acenaphthylene scaffold, tailoring its properties for specific applications in materials science and medicinal chemistry.

Synthesis of Other Halogenated Acenaphthylenes

While this compound is a useful starting material, other halogenated acenaphthylenes, such as 1-bromoacenaphthylene (B8710054) and 1-iodoacenaphthylene, are often more reactive in certain cross-coupling reactions. This compound can serve as a precursor to these analogues through halogen exchange reactions, such as the Finkelstein reaction. In this process, treatment with a salt like sodium iodide or sodium bromide can substitute the chlorine atom. This conversion is particularly valuable because the relative reactivity of carbon-halogen bonds in palladium-catalyzed couplings typically follows the order C–I > C–Br > C–Cl, making the iodo- and bromo-derivatives preferred substrates for more challenging transformations.

Introduction of Other Substituents onto the Acenaphthylene Scaffold

The versatility of this compound allows for the introduction of a diverse array of substituents, leading to a wide library of functionalized acenaphthylene compounds. As detailed in section 7.1, cross-coupling reactions are the primary tools for this purpose.

For example:

Aryl groups can be introduced via Suzuki coupling, leading to compounds like 1-phenylacenaphthylene, which can serve as building blocks for larger conjugated systems.

Alkynyl groups , installed via Sonogashira coupling, yield derivatives such as 1-ethynylacenaphthylene. These derivatives are themselves versatile intermediates for further reactions, including cycloadditions or the synthesis of polymers.

Amino and alkoxy groups can be added through Buchwald-Hartwig amination and Ullmann-type reactions, respectively. These substituents can significantly modulate the electronic and photophysical properties of the acenaphthylene core.

Table 3: Examples of Acenaphthylene Derivatives Synthesized from this compound

| Starting Material | Reaction | Reagent | Product |

| This compound | Suzuki Coupling | Phenylboronic acid | 1-Phenylacenaphthylene |

| This compound | Sonogashira Coupling | Trimethylsilylacetylene | 1-(Trimethylsilylethynyl)acenaphthylene |

| This compound | Buchwald-Hartwig | Aniline | 1-(Phenylamino)acenaphthylene |

| This compound | Halogen Exchange | Sodium Iodide | 1-Iodoacenaphthylene |

Contribution to the Synthesis of Diverse Polycyclic Aromatic Hydrocarbon (PAH) Scaffolds

Acenaphthylene-containing polycyclic aromatic hydrocarbons (PAHs) are of significant interest for their applications in organic electronics and materials science. nih.gov this compound is a key starting material for the bottom-up synthesis of these complex, extended π-systems. The functionalized acenaphthylene derivatives prepared from this compound serve as crucial intermediates that can undergo subsequent annulation and cyclization reactions to build larger PAH frameworks. nih.gov

For instance, an aryl-substituted acenaphthylene, synthesized via a Suzuki reaction from this compound, can undergo intramolecular cyclization reactions (e.g., Scholl reaction) to form a more extended, rigid PAH. Alternatively, an acenaphthylene derivative bearing a diene or dienophile functionality can participate in Diels-Alder reactions to construct new six-membered rings, effectively fusing additional aromatic structures onto the initial scaffold. nih.gov The ability to strategically introduce reactive groups onto the acenaphthylene core using this compound as the starting point allows for precise control over the final structure and properties of the resulting PAH. This synthetic strategy is instrumental in developing novel materials with tailored electronic and optical characteristics for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). mdpi.comrsc.org

Role in the Development of Novel Organic Materials

The utility of this compound as a precursor in the synthesis of advanced organic materials is an area of specialized research. Although not as extensively studied as some other monomers, its unique structure, featuring a reactive chloro group on a rigid polycyclic aromatic backbone, presents potential for the creation of novel polymers and functional materials. The primary route through which this compound contributes to new materials is via polymerization or by serving as a building block in more complex molecular architectures.

Research into the polymerization of acenaphthylene and its derivatives provides a foundational context. Acenaphthylene itself can undergo polymerization to form polyacenaphthylene, a thermoplastic material. The introduction of a chloro substituent at the 1-position, creating this compound, theoretically offers a site for further functionalization or for influencing the polymerization process and the properties of the resulting polymer.

While specific studies detailing the homopolymerization of this compound are not widely reported in publicly accessible literature, the principles of vinyl polymerization can be applied. The chloro group can act as a leaving group in certain reactions, potentially allowing for post-polymerization modification of a poly(this compound) chain. This would enable the introduction of various functional groups, thereby tailoring the material for specific applications.

Furthermore, this compound can be envisioned as a monomer in copolymerization reactions with other vinyl monomers. This approach would allow for the incorporation of the rigid and planar acenaphthylene moiety into a variety of polymer backbones, potentially imparting enhanced thermal stability and modifying the mechanical and electronic characteristics of the resulting copolymer.

In the broader context of creating novel organic materials, halo-substituted aromatic compounds are valuable intermediates in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in the synthesis of conjugated polymers and complex aromatic structures, which are key components in organic electronics. While specific examples utilizing this compound in this capacity are not extensively documented, its structure suggests its potential as a building block. The carbon-chlorine bond at the 1-position could serve as a reactive site for such coupling reactions, enabling the construction of larger, well-defined molecular architectures with potential applications in materials science.

The following table outlines the potential pathways for the utilization of this compound in the development of new organic materials, based on established chemical principles.

| Synthetic Pathway | Potential Resulting Material Class | Key Reactive Site |

| Homopolymerization | Poly(this compound) | Vinyl group |

| Copolymerization | Copolymers with various vinyl monomers | Vinyl group |

| Post-polymerization Modification | Functionalized poly(acenaphthylene) derivatives | Chloro group |

| Cross-coupling Reactions | Conjugated polymers, complex polyaromatics | Carbon-chlorine bond |

It is important to note that while the chemical structure of this compound suggests these potential applications, detailed research findings and specific examples of its use in the synthesis of novel organic materials are limited in the available scientific literature.

Q & A

Q. What are the validated synthetic routes for 1-Chloroacenaphthylene, and how are they optimized for purity and yield?

To synthesize this compound, researchers often employ halogenation reactions using acenaphthene derivatives as precursors. A validated approach involves chlorination under controlled conditions (e.g., using Cl₂ gas or chlorinating agents like SOCl₂) in inert solvents. Optimization includes monitoring reaction kinetics and temperature to minimize byproducts such as di-chlorinated isomers. Post-synthesis purification via column chromatography or recrystallization is critical. Validation typically combines nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) to confirm structural integrity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

Key techniques include:

- ¹H/¹³C NMR : To identify proton environments and confirm substitution patterns.

- FT-IR : For detecting functional groups (e.g., C-Cl stretches at ~550–600 cm⁻¹).

- GC-MS/HPLC : To assess purity and detect trace impurities.

Discrepancies between experimental and theoretical spectra (e.g., unexpected peaks) require cross-validation with computational simulations (e.g., density functional theory, DFT) and comparative analysis with literature data. Contradictions may arise from solvent effects or isotopic impurities, necessitating repeat experiments under standardized conditions .

Q. How is this compound quantified in environmental matrices, and what quality controls are mandated?

High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) paired with electron capture detectors (ECD) are standard. Methods must adhere to EPA protocols (e.g., Method 8270B), which specify:

- Use of deuterated internal standards (e.g., acenaphthene-d₁₀) to correct for matrix effects.

- Calibration curves spanning 0.1–100 µg/mL with R² > 0.994.

- Blank spikes and recovery tests (85–115% acceptable range) .

Advanced Research Questions

Q. How do computational models predict the reactivity and stability of this compound in photochemical reactions?

Ab initio calculations (e.g., Møller–Plesset perturbation theory) and DFT are used to model electronic properties, such as HOMO-LUMO gaps, to predict UV-induced degradation pathways. For example, simulations may reveal susceptibility to radical formation at the chlorinated position, guiding experimental design for stability studies. Validation involves comparing predicted absorption spectra with experimental UV-Vis data and tracking degradation products via LC-MS .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound’s vibrational modes?

Discrepancies in vibrational frequencies (e.g., C-Cl stretches) often stem from anharmonic effects or solvent interactions. Researchers employ anharmonic force field calculations and hybrid QM/MM (quantum mechanics/molecular mechanics) models to improve accuracy. For unresolved cases, variable-temperature FT-IR experiments in inert matrices (e.g., argon) isolate solvent-free vibrational behavior, enabling direct comparison with computational outputs .

Q. How can synthetic pathways for this compound be redesigned to minimize hazardous byproducts?

Retrosynthetic analysis using AI-driven platforms (e.g., Template_relevance Reaxys) identifies alternative precursors or catalysts. For instance, substituting Cl₂ with N-chlorosuccinimide (NCS) in non-polar solvents reduces polychlorinated byproducts. Life-cycle assessment (LCA) tools evaluate the environmental impact of revised routes, prioritizing atom economy and waste reduction .

Q. What methodologies ensure reproducibility in kinetic studies of this compound’s thermal decomposition?

- Isothermal vs. non-isothermal methods : Differential scanning calorimetry (DSC) under inert atmospheres tracks decomposition energetics.

- Statistical rigor : Replicate runs (n ≥ 5) and error propagation analysis account for instrumental variability.

- Data transparency : Full disclosure of heating rates, sample masses, and baseline corrections in supplementary materials .

Data Management and Ethical Considerations

Q. How should researchers address conflicting toxicity data in literature reviews for this compound?

- Systematic meta-analysis : Weight data by study quality (e.g., OECD guideline compliance) and sample size.

- Source evaluation : Prioritize peer-reviewed journals over non-validated databases.

- Ethical reporting : Disclose limitations (e.g., in vitro vs. in vivo discrepancies) and avoid selective citation .

Q. What protocols govern the ethical use of computational data in publications on halogenated aromatics?

- Code and dataset sharing : Deposit computational input/output files in repositories like Zenodo.

- License compliance : Adhere to terms for software (e.g., Gaussian, ORCA) and databases (e.g., Reaxys, CAS).

- Attribution : Cite force field parameter sources (e.g., AMBER, CHARMM) and benchmark datasets .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.